2-cyano-N-(2,3-dichlorophenyl)acetamide
Overview
Description
2-Cyano-N-(2,3-dichlorophenyl)acetamide, otherwise known as 2-CNPA, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 273.2 g/mol and a melting point of 212 °C. It has a wide range of uses in biology, biochemistry, and pharmacology, and is a common chemical reagent in the laboratory.
Scientific Research Applications
Quantum Chemical Calculations and Molecular Properties
Research on 2-cyano-N-(2,3-dichlorophenyl)acetamide has focused on its molecular structural parameters and properties. Choudhary et al. (2014) conducted a study using density functional theory (DFT) to obtain detailed vibrational assignments and analyze the molecule's molecular electrostatic potential, absorption wavelengths in the UV–vis region, and thermodynamic properties. This research provides insights into the molecule's reactivity and potential applications in various fields (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Structural and Conformation Analysis
In 2008, Gowda, Foro, and Fuess studied the conformation of the N—H bond in this compound, providing detailed insights into its molecular structure. This research is crucial for understanding the compound's chemical behavior and potential applications in material science and chemistry (Gowda, Foro, & Fuess, 2008).
Synthesis and Spectral Characterization
Abdel-Raheem et al. (2021) explored the synthesis and spectral characterization of compounds related to this compound, assessing their potential as bioactive agents. This study is significant for the development of new compounds with possible biological applications (Abdel-Raheem et al., 2021).
Application in Heterocyclic Synthesis
Gouda et al. (2015) reviewed the use of 2-cyano-N-(2-hydroxyethyl)acetamide, a related compound, in the synthesis of heterocyclic systems. This research highlights the importance of such compounds in the synthesis of novel heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Gouda et al., 2015).
Insecticidal Activity Studies
Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally similar to this compound, revealed promising insecticidal activity. This suggests potential agricultural applications for compounds related to this compound (Rashid et al., 2021).
properties
IUPAC Name |
2-cyano-N-(2,3-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAARTMNKZUCFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368994 | |
Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90418-04-5 | |
Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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